2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol
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Overview
Description
2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the addition of methoxymethyl groups at the 3 and 17beta positions of the estradiol molecule, which enhances its stability and solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol typically involves the protection of the hydroxyl groups at the 3 and 17beta positions of estradiol with methoxymethyl groups. This can be achieved through the reaction of estradiol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent estradiol form.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate estradiol .
Scientific Research Applications
2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is used in studies related to estrogen receptor binding and hormone activity.
Medicine: It serves as a model compound for developing new estrogenic drugs and hormone replacement therapies.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors in the body. The methoxymethyl groups enhance its binding affinity to the receptors, leading to increased estrogenic activity. This interaction triggers a cascade of molecular events, including the activation of gene transcription and modulation of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol.
Ethinylestradiol: A synthetic derivative of estradiol with an ethinyl group at the 17alpha position.
Mestranol: Another synthetic estrogen with a methoxy group at the 3 position.
Uniqueness
This compound is unique due to the presence of methoxymethyl groups, which enhance its stability and solubility compared to other estradiol derivatives. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXVHIQGIYOGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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